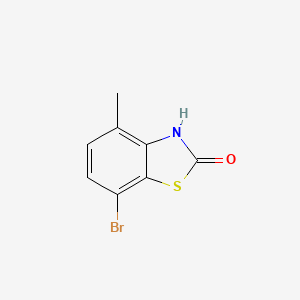![molecular formula C7H5BrN2O B3219932 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1190322-02-1](/img/structure/B3219932.png)
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Descripción general
Descripción
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method includes dissolving the precursor in a solvent such as dichloromethane, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with metal organic reagents or metal-like organic reagents under the action of metal palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling: Reagents such as palladium catalysts, along with organometallic reagents like boronic acids or stannanes, are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine derivative, while cross-coupling with a boronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) pathway.
Biological Studies: The compound is investigated for its potential anti-cancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It serves as a probe in studying various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis and the reduction of tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Another brominated pyrrolo[2,3-b]pyridine derivative with similar chemical properties.
1H-pyrazolo[3,4-b]pyridine: A structurally related compound with different biological activities.
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit FGFRs makes it a valuable compound in the development of targeted cancer therapies .
Propiedades
IUPAC Name |
6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDESLDWPIUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219850.png)
![3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219866.png)
![5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219869.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-](/img/structure/B3219876.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219877.png)
![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B3219884.png)
![3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219888.png)
![4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3219900.png)


![4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219911.png)
![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219919.png)
![5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3219933.png)
![5,7-Difluorobenzo[d]thiazole](/img/structure/B3219941.png)
